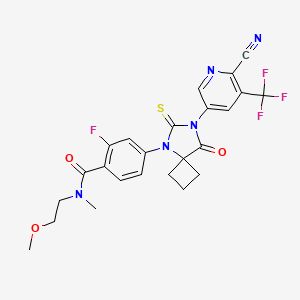

N-(2-methoxyethyl) Apalutamide

Description

Contextual Background of Androgen Receptor Signaling in Disease Pathophysiology

The androgen receptor (AR), a member of the nuclear steroid hormone receptor superfamily, plays a crucial role in the normal development and maintenance of the prostate gland. oup.com Its signaling pathway is activated by androgen hormones, primarily testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). oup.comnih.gov Upon binding to these ligands, the AR undergoes a conformational change, translocates from the cytoplasm to the cell nucleus, and binds to specific DNA sequences known as androgen response elements (AREs). urology-textbook.comdrugbank.com This action initiates the transcription of target genes responsible for cellular proliferation, differentiation, and survival. oup.commdpi.com

In the context of disease, particularly prostate cancer, the AR signaling axis is a central driver of pathophysiology. nih.govascopubs.org The growth of early-stage prostate cancer is largely dependent on androgen-mediated AR signaling. Consequently, androgen deprivation therapy (ADT) has been a cornerstone of treatment for advanced prostate cancer for decades. nih.gov However, the disease often progresses to a more aggressive state known as castration-resistant prostate cancer (CRPC), where the cancer continues to grow despite castrate levels of testosterone. nih.govracgp.org.au

The progression to CRPC is frequently the result of restored or dysregulated AR signaling through various mechanisms. nih.govascopubs.org These include:

AR Gene Amplification and Overexpression: An increase in the number of AR genes or their expression levels sensitizes cancer cells to even minute amounts of androgens. drugbank.comnih.gov

AR Mutations: Mutations in the AR gene, particularly in the ligand-binding domain (LBD), can broaden the range of molecules that can activate the receptor, sometimes allowing antagonists to act as agonists. oup.comnih.gov

Intracrine Androgen Synthesis: Tumors can develop the ability to synthesize their own androgens from precursors, maintaining AR activation. nih.gov

AR Splice Variants: The expression of constitutively active AR splice variants that lack the LBD can drive androgen-independent growth.

Altered Co-regulator Expression: Changes in the expression of coactivator and corepressor proteins can modulate AR activity. nih.gov

This continued dependence on the AR signaling pathway even in the castration-resistant state underscores its importance as a therapeutic target throughout the course of the disease. oup.comascopubs.org

Rationale for the Development of Apalutamide (B1683753) Derivatives: Addressing Preclinical Research Gaps and Enhancing Pharmacological Profiles

The development of apalutamide itself was the result of structure-activity relationship studies aimed at creating a potent AR antagonist that lacked the agonist properties of earlier drugs. guidetopharmacology.org However, even with the success of second-generation antagonists, the emergence of treatment resistance remains a significant clinical challenge, providing a strong rationale for the continued development of novel derivatives. aacrjournals.org

One key driver for developing apalutamide derivatives is the emergence of specific AR mutations that confer resistance. For instance, the F877L mutation in the AR ligand-binding domain has been shown to convert both enzalutamide (B1683756) and apalutamide from antagonists into agonists, thereby reactivating the signaling pathway and driving disease progression. frontiersin.orgaacrjournals.org This necessitates the design of "next-generation" antagonists that can remain effective against these clinically relevant mutations. aacrjournals.org

The development of derivatives like N-(2-methoxyethyl) Apalutamide is also driven by the desire to enhance pharmacological profiles. smolecule.com Preclinical research focuses on modifying the core structure of apalutamide to improve key properties. frontiersin.orgnih.gov The goals of creating such analogues include:

Improving Efficacy and Bioavailability: Structural modifications, such as the addition of a methoxyethyl group, are explored to enhance the compound's therapeutic effectiveness and how well it is absorbed and utilized by the body. smolecule.comdrug-dev.comnanoform.com

Optimizing Pharmacokinetics: Research aims to create derivatives with improved absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgnih.gov

Reducing Toxicity: Computational and medicinal chemistry approaches are used to design analogues that retain high potency against the AR while potentially having a better safety profile. frontiersin.orgnih.gov

By systematically altering the chemical structure of apalutamide, researchers aim to fill the gaps left by current therapies, overcome resistance, and deliver compounds with superior clinical potential. frontiersin.orgnih.gov

Significance of this compound as a Research Compound

This compound is a derivative and a known impurity of the parent compound, apalutamide. smolecule.comsynzeal.comchemicea.com Its chemical name is 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(2-methoxyethyl)-N-methylbenzamide. synzeal.comchemicea.com While not used as a therapeutic agent itself, this compound holds significance primarily as a research tool.

Its primary application is in the pharmaceutical industry, where it serves as a reference standard for analytical method development, method validation, and quality control during the manufacturing of apalutamide. synzeal.com The ability to accurately detect and quantify impurities like this compound is critical for ensuring the purity, consistency, and safety of the final drug product.

Structure

3D Structure

Properties

Molecular Formula |

C24H21F4N5O3S |

|---|---|

Molecular Weight |

535.5 g/mol |

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(2-methoxyethyl)-N-methylbenzamide |

InChI |

InChI=1S/C24H21F4N5O3S/c1-31(8-9-36-2)20(34)16-5-4-14(11-18(16)25)33-22(37)32(21(35)23(33)6-3-7-23)15-10-17(24(26,27)28)19(12-29)30-13-15/h4-5,10-11,13H,3,6-9H2,1-2H3 |

InChI Key |

DSOHEDKSYJTFLO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC)C(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of N 2 Methoxyethyl Apalutamide

Retrosynthetic Analysis and Key Precursors for N-(2-methoxyethyl) Apalutamide (B1683753) Synthesis

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. For N-(2-methoxyethyl) Apalutamide, this process identifies several key disconnections and reveals the essential precursors required for its construction.

The primary disconnection is at the thiohydantoin ring, a hallmark of the Apalutamide scaffold. This heterocyclic system can be retrosynthetically cleaved into two main components: a substituted thiourea (B124793) and an α-halocarbonyl compound. The thiourea intermediate, N-(4-cyano-3-(trifluoromethyl)phenyl)-N'-(2-methoxyethyl)thiourea, carries the specific aromatic and methoxyethyl functionalities. This thiourea can be further broken down at the C-N bond, leading to two fundamental building blocks:

An electrophilic isothiocyanate: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This precursor provides the substituted phenyl ring and the reactive group necessary for thiourea formation.

A nucleophilic amine: 2-methoxyethylamine (B85606). This amine introduces the N-(2-methoxyethyl) moiety that differentiates this compound from Apalutamide.

The second component for the thiohydantoin ring formation is an α,α-disubstituted carbonyl derivative, typically an ester like methyl 2-bromo-2-methylpropanoate . This reagent provides the carbon backbone for the five-membered ring and the gem-dimethyl group. The following table summarizes these key precursors and their roles in the synthesis.

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-isothiocyanato-2-(trifluoromethyl)benzonitrile |  | Provides the substituted aromatic ring and the electrophilic isothiocyanate group for thiourea formation. |

| 2-methoxyethylamine |  | Acts as the nucleophile to introduce the N-(2-methoxyethyl) side chain. |

| Methyl 2-bromo-2-methylpropanoate |  | Serves as the electrophilic partner for the cyclization step, forming the thiohydantoin ring backbone. |

Multi-Step Synthesis Pathways for this compound and its Intermediates

The forward synthesis of this compound is a sequential process built upon the insights from retrosynthetic analysis. The pathway involves the formation of a key thiourea intermediate followed by a ring-closing cyclization reaction.

The foundational step in the synthesis is the construction of the thiourea backbone. This is achieved through the reaction of an isothiocyanate with an amine. In this specific synthesis, the key isothiocyanate precursor, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, serves as the electrophile. The central carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack by the primary amine. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

The specific character of this compound is defined by the methoxyethyl group. This moiety is introduced by selecting 2-methoxyethylamine as the nucleophile in the thiourea formation step. The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine attacks the electrophilic carbon of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This addition reaction directly forms the target thiourea intermediate: N-(4-cyano-3-(trifluoromethyl)phenyl)-N'-(2-methoxyethyl)thiourea . This single, efficient step incorporates the entire methoxyethyl side chain into the molecule prior to the final cyclization.

The final key transformation is the cyclization of the thiourea intermediate to form the 5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl (thiohydantoin) ring. This is an intramolecular condensation reaction. The thiourea intermediate is treated with methyl 2-bromo-2-methylpropanoate in the presence of a base. The reaction mechanism generally involves two steps:

Initial S-Alkylation: The sulfur atom of the thiourea, being a soft nucleophile, attacks the electrophilic carbon of the bromo-ester, displacing the bromide ion to form an isothiouronium intermediate.

Intramolecular Cyclization: The base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)) deprotonates one of the thiourea nitrogens. The resulting anion then performs an intramolecular nucleophilic attack on the ester carbonyl carbon, leading to the closure of the five-membered ring and elimination of methanol.

Research has explored various conditions for this cyclization, using different bases and solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN) to achieve optimal results.

Achieving high yield and purity for this compound in a research setting requires careful optimization of reaction parameters. Key factors include the choice of solvent, base stoichiometry, reaction temperature, and purification method. For instance, in the cyclization step, a strong, non-nucleophilic base like NaH in an aprotic polar solvent like DMF is often effective but requires careful handling. Alternatively, a weaker base like K2CO3 in ACN may offer a milder, more scalable option, though it might require higher temperatures or longer reaction times. Progress is typically monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Final purification is almost always accomplished via flash column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the product as a pure, crystalline solid.

| Parameter | Variable | Impact on Yield and Purity | Typical Research Conditions |

|---|---|---|---|

| Base (for Cyclization) | Sodium Hydride (NaH) | Strong base, promotes rapid deprotonation and cyclization. Can lead to side reactions if not controlled. | 1.1-1.5 equivalents in DMF at 0 °C to RT. |

| Potassium Carbonate (K₂CO₃) | Milder, safer base. May require higher temperatures or longer reaction times. Fewer side products. | 2-3 equivalents in ACN at reflux. | |

| Solvent | Tetrahydrofuran (THF) | Excellent for thiourea formation due to good reagent solubility and non-reactivity. | Thiourea formation at RT. |

| N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent, ideal for facilitating Sₙ2 and condensation reactions. | Cyclization step, often with NaH. | |

| Temperature | 0 °C to 80 °C | Lower temperatures control exotherms and minimize side products. Higher temperatures drive reactions to completion. | Controlled addition at 0 °C; reflux for cyclization with weaker bases. |

| Purification | Column Chromatography | Essential for removing unreacted starting materials and by-products. | Silica gel with hexane/ethyl acetate (B1210297) gradient. |

Cyclization Strategies for the Thiohydantoin Ring System

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation in Research

Once synthesized, the identity and purity of this compound must be rigorously confirmed. This is accomplished using a combination of advanced spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure.

¹H NMR provides information on the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the trifluoromethyl-benzonitrile ring, characteristic triplets for the two methylene (B1212753) groups (-CH₂-N- and -CH₂-O-) of the methoxyethyl chain, a sharp singlet for the methoxy (B1213986) (-OCH₃) protons, and a prominent singlet for the six equivalent protons of the gem-dimethyl group on the thiohydantoin ring.

¹³C NMR confirms the carbon skeleton. Key signals include those for the thiocarbonyl (C=S, typically >180 ppm), carbonyl (C=O, ~170-175 ppm), aromatic carbons (including the CF₃- and CN-substituted carbons), and the aliphatic carbons of the methoxyethyl and gem-dimethyl groups.

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z). By comparing the experimentally measured mass to the calculated exact mass of the molecular formula (C₁₈H₁₉F₃N₄O₂S), the elemental composition can be confirmed with high confidence, typically to within 5 ppm. The expected protonated molecular ion [M+H]⁺ would be observed.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. A sample is passed through a column (commonly a C18 reverse-phase column) and detected as it elutes. A pure sample of this compound will appear as a single, sharp peak at a characteristic retention time under specific conditions (mobile phase composition, flow rate). Purity is often reported as a percentage based on the area of the main peak relative to the total area of all detected peaks.

The following table summarizes the expected analytical data for the structural confirmation of this compound.

| Analytical Technique | Expected Observation for this compound |

|---|---|

| ¹H NMR | - Aromatic protons (multiplets, ~7.8-8.2 ppm)

|

| ¹³C NMR | - Thiocarbonyl carbon (C=S, ~185 ppm)

|

| HRMS (ESI+) | Calculated m/z for [C₁₈H₁₉F₃N₄O₂S + H]⁺: 445.1230 Observed m/z should match this value within ± 5 ppm. |

| HPLC | A single major peak with purity >98% (typical for research-grade material), with a specific retention time on a C18 column. |

Investigation of Related Synthetic Derivatives and Analogues in Research

Research into androgen receptor (AR) antagonists has led to the development of numerous derivatives and analogues of Apalutamide, aiming to enhance efficacy, improve pharmacokinetic profiles, and overcome resistance mechanisms observed in prostate cancer treatment. frontiersin.org this compound itself is a derivative of Apalutamide, a potent second-generation nonsteroidal antiandrogen. smolecule.com The structural modifications in these related compounds are central to their altered biological activities.

Key analogues and derivatives investigated in research include compounds that share the core thiohydantoin structure but feature modifications at various positions. wikipedia.org The development of second-generation AR inhibitors like Apalutamide and Enzalutamide (B1683756) was driven by the need to overcome the limitations of earlier drugs such as bicalutamide (B1683754). wikipedia.orgnih.gov These newer agents exhibit a higher binding affinity for the androgen receptor and act as full antagonists, preventing AR nuclear translocation and its binding to DNA. nih.govmdpi.com

A significant area of research involves the computational design of novel Apalutamide analogues. In one such study, a bioisosteric approach was used to generate over 1,400 analogues. nih.gov From this extensive library, 80 compounds were selected based on predicted pharmacokinetic properties and drug-likeness scores. nih.gov Further molecular docking and dynamics simulations identified specific analogues, such as APL43 and APL80, as stable and potent potential antiandrogen drug candidates. frontiersin.orgnih.gov

RD-162 is another closely related structural analogue, which was developed alongside Enzalutamide. wikipedia.org Apalutamide itself is a pyridyl variant of RD-162, differing by the substitution of a carbon atom with a nitrogen atom in one of the aromatic rings. wikipedia.orgwikipedia.org This seemingly minor change highlights how subtle structural modifications can be explored to optimize a drug candidate's properties.

The table below summarizes key research findings on various synthetic derivatives and analogues related to this compound.

Interactive Table of Apalutamide Derivatives and Analogues in Research

| Compound/Analogue | Structural Relationship to Apalutamide | Research Focus | Key Findings | Citations |

| Enzalutamide | Second-generation nonsteroidal antiandrogen (NSAA) with a similar thiohydantoin core. | Overcoming resistance to first-generation NSAAs. | 5- to 8-fold higher affinity for the AR than bicalutamide; inhibits AR nuclear translocation and DNA binding. | wikipedia.orgnih.gov |

| Darolutamide (B1677182) | Second-generation NSAA with a distinct chemical structure. | High-affinity AR antagonism. | A full antagonist that suppresses nuclear translocation of the AR. | mdpi.com |

| RD-162 | Direct structural analogue; Apalutamide is a pyridyl variant of RD-162. | Development of second-generation antiandrogens. | Shows 5- to 8-fold higher affinity for the AR than bicalutamide. | wikipedia.org |

| N-desmethyl apalutamide | Primary active metabolite of Apalutamide. | Understanding the metabolism and overall activity of Apalutamide. | Formed by CYP2C8 and CYP3A4 enzymes; contributes to the therapeutic effect. | nih.govfrontiersin.org |

| APL43 & APL80 | Computationally designed bioisosteres of Apalutamide. | Identification of new and safer analogues with improved pharmacokinetic properties. | Identified as stable and potent potential antiandrogen drugs through molecular dynamics simulations. | frontiersin.orgnih.gov |

| Deshydroxy bicalutamide derivatives | Analogues of the first-generation NSAA, bicalutamide. | Discovery of novel AR antagonists. | Research has explored these derivatives for their potential as androgen receptor antagonists. | synzeal.com |

This focused research into a diverse range of analogues—from direct metabolites to computationally designed molecules—underscores the ongoing effort to refine and improve upon the therapeutic potential of the Apalutamide chemical scaffold.

Molecular and Cellular Mechanisms of Action for N 2 Methoxyethyl Apalutamide

Androgen Receptor Binding Kinetics and Affinity Studies

The initial and pivotal step in the mechanism of N-(2-methoxyethyl) Apalutamide (B1683753) is its direct interaction with the ligand-binding domain (LBD) of the androgen receptor. smolecule.compatsnap.com This binding is highly specific and effectively blocks the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are necessary for the receptor's activation. nih.govjhoponline.com

N-(2-methoxyethyl) Apalutamide is characterized by its high-affinity binding to the androgen receptor's ligand-binding domain. smolecule.com Its parent compound, Apalutamide, demonstrates a significantly greater binding affinity for the AR compared to first-generation antagonists like Bicalutamide (B1683754). dovepress.comdrugbank.com In competitive binding assays using LNCaP prostate cancer cells engineered to overexpress the AR, Apalutamide exhibited a half-maximal inhibitory concentration (IC50) of 16 nM. drugbank.comnih.gov This represents a 7- to 10-fold greater affinity than that of Bicalutamide. jnjmedicalconnect.comdovepress.comjhoponline.com The structural modification of the methoxyethyl group in this compound is reported to further enhance this binding affinity. smolecule.com This strong binding is crucial as it allows the compound to effectively outcompete endogenous androgens and remain a full antagonist even in cellular environments with high levels of AR expression, a common mechanism of resistance in prostate cancer. jnjmedicalconnect.commdpi.com

Table 1: Comparative Androgen Receptor Binding Affinity

| Compound | IC50 (nM) | Relative Affinity vs. Bicalutamide | Reference |

|---|---|---|---|

| This compound | Not specified | Enhanced | smolecule.com |

| Apalutamide | 16 | 7- to 10-fold higher | jnjmedicalconnect.comdrugbank.comnih.gov |

| Enzalutamide (B1683756) | 21.4 | 5- to 8-fold higher | jhoponline.comnih.gov |

| Bicalutamide | 160 | Baseline | jnjmedicalconnect.comnih.gov |

A key feature of this class of compounds is high selectivity for the androgen receptor. Studies on Apalutamide confirm that its binding is highly specific to the AR, with negligible affinity for other nuclear hormone receptors, including the estrogen, progesterone (B1679170), and glucocorticoid receptors. jnjmedicalconnect.com This selectivity ensures that the therapeutic action is targeted specifically to the AR signaling pathway, minimizing off-target effects associated with interactions with other steroid hormone receptors. This high degree of selectivity is an essential characteristic that is maintained in derivatives like this compound. smolecule.com

Competitive Binding Assays with Endogenous Ligands and Known Antagonists

Modulation of Androgen Receptor Subcellular Localization and Translocation

Following androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm into the nucleus, which is a prerequisite for its function as a DNA-binding transcription factor. This compound fundamentally disrupts this process. smolecule.com

A primary mechanism of action for this compound is the potent inhibition of androgen receptor nuclear translocation. smolecule.comurotoday.comnih.gov By binding to the AR's ligand-binding domain, the compound induces a conformational change in the receptor that is distinct from the one caused by agonist binding. nih.gov This altered conformation prevents the necessary structural changes that allow the AR to be imported into the nucleus. drugbank.compatsnap.comnih.gov As a result, the androgen receptor is sequestered in the cytoplasm, effectively reducing the nuclear concentration of AR available to interact with DNA. jnjmedicalconnect.comdrugbank.com Studies using cell lines treated with the parent compound, Apalutamide, have confirmed a significant reduction in the percentage of AR complex located within the nuclear compartment. dovepress.commdpi.com

The continuous movement of the androgen receptor between the cytoplasm and the nucleus is a dynamic process. This compound effectively halts this shuttling by blocking the initial import step. drugbank.com By preventing the AR from entering the nucleus, the compound disrupts the entire downstream signaling cascade that depends on nuclear localization. drugbank.comdrugbank.com This action is not related to altering the turnover or stability of the AR protein itself but is a direct consequence of blocking its nuclear import machinery. jnjmedicalconnect.com

Inhibition of Androgen Receptor Nuclear Translocation

Disruption of Androgen Receptor DNA Binding and Transcriptional Activity

The ultimate function of the androgen receptor is to act as a ligand-activated transcription factor that regulates the expression of a host of target genes responsible for cell growth and proliferation. This compound completes its inhibitory action by preventing this final step in the signaling pathway. smolecule.com

By blocking AR nuclear translocation, this compound ensures that the receptor cannot physically access the DNA in the nucleus. drugbank.comnih.gov Even if a small amount of the receptor were to enter the nucleus, the conformation induced by the antagonist binding prevents the proper recruitment of co-activators and the stable binding to specific DNA sequences known as androgen response elements (AREs). dovepress.comdrugbank.comnih.gov This dual action—inhibiting both nuclear translocation and DNA binding—results in a comprehensive blockade of AR-mediated transcription. jnjmedicalconnect.comnih.gov Consequently, the expression of AR target genes, including prostate-specific antigen (PSA), is effectively shut down, leading to decreased tumor cell proliferation and an increase in apoptosis. jnjmedicalconnect.comnih.govnih.gov

Table 2: Summary of Molecular Mechanisms

| Mechanism | Effect of this compound | Reference |

|---|---|---|

| AR Ligand Binding | Competitively inhibits androgen binding with high affinity. | smolecule.comdovepress.com |

| AR Nuclear Translocation | Blocks the movement of the AR from the cytoplasm into the nucleus. | smolecule.comdrugbank.compatsnap.comnih.gov |

| AR DNA Binding | Prevents the AR from binding to Androgen Response Elements (AREs) on target genes. | jnjmedicalconnect.comdovepress.comdrugbank.com |

| AR Transcriptional Activity | Impedes AR-mediated transcription of target genes. | jnjmedicalconnect.comdrugbank.comnih.gov |

Compound Names Mentioned

Inhibition of Androgen Response Element (ARE) Binding

Apalutamide fundamentally disrupts the canonical pathway of androgen action by preventing the androgen receptor from interacting with DNA. After an androgen, such as dihydrotestosterone (DHT), binds to the AR in the cell's cytoplasm, the receptor-ligand complex typically translocates into the nucleus. Once in the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs), initiating the transcription of target genes.

Apalutamide potently inhibits this cascade of events. It is a competitive AR inhibitor that binds directly to the ligand-binding domain (LBD) of the receptor with high affinity, demonstrating a 7- to 10-fold greater affinity for the AR than the first-generation antiandrogen, bicalutamide. drugbank.comnih.govjhoponline.com This binding obstructs the proper conformational changes required for AR activity. A critical consequence of this interaction is the impairment of the AR's translocation from the cytoplasm into the nucleus. jnjmedicalconnect.comurology-textbook.comcancercareontario.ca By minimizing the amount of nuclear AR, Apalutamide effectively reduces the concentration of the receptor available to engage with AREs. jnjmedicalconnect.com

Studies have demonstrated that in the presence of Apalutamide, the AR is not recruited to the promoter regions of AR-dependent genes. drugbank.comtga.gov.au For instance, even when the AR is activated by the synthetic androgen R1881, Apalutamide successfully competes for binding and prevents the AR from associating with the promoter regions of key genes like prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2). tga.gov.aufda.gov This direct inhibition of DNA binding is a central pillar of its mechanism of action. nih.govnih.govnih.gov

Impact on AR-Mediated Gene Transcription (e.g., PSA gene)

By preventing AR nuclear translocation and its subsequent binding to AREs, Apalutamide effectively impedes AR-mediated gene transcription. drugbank.comnih.govjnjmedicalconnect.com This blockade halts the downstream signaling cascade that promotes the growth and survival of prostate cancer cells. The inhibition of transcription has been observed across various preclinical models.

The impact on the transcription of the PSA (Prostate-Specific Antigen, also known as KLK3) gene is a well-documented and clinically relevant outcome of Apalutamide activity. In cellular models, Apalutamide treatment leads to a significant reduction in PSA mRNA levels. mdpi.com The degree of this reduction can be influenced by the specific cellular context, such as the androgen dependency of the cancer cells. mdpi.com For example, in androgen-dependent LNCaP cells, 10 µM of Apalutamide can decrease PSA mRNA levels to approximately 35% of that seen with androgen stimulation alone. mdpi.com In clinical settings, this mechanistic action translates to a rapid and profound decline in serum PSA levels in patients, which is associated with improved long-term outcomes. targetedonc.com

Beyond PSA, Apalutamide also inhibits the transcription of other critical AR-regulated genes, such as TMPRSS2. tga.gov.au In vitro experiments using hepatocellular carcinoma cells engineered to express the AR demonstrated that Apalutamide could inhibit AR-dependent gene transcription with a half-maximal inhibitory concentration (IC50) of 0.2 μM. tga.gov.aufda.gov

| Cell Line | Compound | Concentration (µM) | Effect on PSA mRNA levels (relative to R1881 stimulation) | Citation |

| LNCaP | Apalutamide | 10 | Significant decrease to ~0.35 fold | mdpi.com |

| C4-2 | Apalutamide | 10 | Reduction to ~0.45 fold | mdpi.com |

| LAPC4 | Apalutamide | 10 | Strong downregulation to ~0.05 fold | mdpi.com |

Influence on Androgen Receptor Protein Stability and Degradation Pathways

This reduction in AR protein appears to be a cell-specific response and one of the earliest events triggered by the drug, detectable within hours of treatment. mdpi.com In androgen-sensitive LNCaP and LAPC4 cells, treatment with Apalutamide resulted in a noticeable decrease in AR protein levels. mdpi.com Conversely, in the castration-resistant C4-2 cell line, which exhibits higher intrinsic AR protein stability, the reduction was marginal. mdpi.com This suggests that the inherent stability of the AR protein in cancer cells can influence the efficacy of the antiandrogen treatment. mdpi.comnih.gov Therefore, interfering with AR protein stability and its degradation pathways is being explored as a potential therapeutic strategy to overcome resistance. nih.gov

Interactions with Androgen Receptor Coactivator and Corepressor Proteins

The transcriptional activity of the androgen receptor is modulated by a host of coactivator and corepressor proteins. These proteins bind to the AR and facilitate or inhibit its ability to initiate gene transcription. Second-generation antiandrogens like Apalutamide are designed to disrupt these interactions.

Apalutamide's binding to the AR's ligand-binding domain induces a conformational change in the receptor that is distinct from the change induced by an agonist. This altered conformation is not conducive to the recruitment of essential coactivators, such as those in the p160 family (e.g., SRC-1) or CBP/p300. mdpi.comnih.gov By preventing the assembly of a functional transcription complex on the DNA, Apalutamide ensures a more complete shutdown of AR signaling compared to first-generation agents. mdpi.com

Preclinical Pharmacological Evaluation of N 2 Methoxyethyl Apalutamide in Disease Models

In Vitro Antiproliferative and Pro-apoptotic Activities in Androgen-Dependent and Castration-Resistant Cell Lines

N-(2-methoxyethyl) Apalutamide (B1683753), a derivative of Apalutamide, has been the subject of preclinical studies to ascertain its potential as an anti-cancer agent. These investigations have focused on its effects on cell proliferation and its ability to induce programmed cell death, or apoptosis, in various prostate cancer cell lines.

Dose-Response Studies in Prostate Cancer Cell Lines (e.g., LNCaP, AR-overexpressing lines)

The antiproliferative effects of N-(2-methoxyethyl) Apalutamide have been evaluated in androgen-sensitive (LNCaP) and castration-resistant prostate cancer (CRPC) cell lines, including those that overexpress the androgen receptor (AR). mdpi.comdovepress.com Studies have shown that Apalutamide, the parent compound, demonstrates potent in vitro activity. mdpi.com For instance, in LNCaP cells engineered to overexpress the androgen receptor, Apalutamide effectively inhibits AR-mediated gene transactivation. mdpi.com Dose-response studies have indicated that Apalutamide can significantly decrease the mRNA levels of AR target genes like PSA and TMPRSS2 in LNCaP cells at concentrations as low as 10 µM. mdpi.com

Apalutamide was initially evaluated against the LNCaP/AR prostate cancer cell line, which overexpresses the androgen receptor at levels consistent with metastatic prostate cancer. dovepress.com It demonstrated no agonist activity even at high concentrations. dovepress.com

In a study comparing different antiandrogens, Apalutamide treatment in LNCaP and LAPC4 cells led to a significant concentration-dependent decrease in AR protein levels. mdpi.com However, in the androgen-independent C4-2 cell line, the effect on AR protein levels was less pronounced. mdpi.com

| Cell Line | Compound | Effect | Concentration | Source |

|---|---|---|---|---|

| LNCaP | Apalutamide | Decreased PSA mRNA levels | 10 µM | mdpi.com |

| LAPC4 | Apalutamide | Reduced AR protein levels | Concentration-dependent | mdpi.com |

| LNCaP/AR | Apalutamide | No agonist activity | 10 µmol/L | dovepress.com |

Assessment of Cell Cycle Arrest and Apoptotic Pathways

Research indicates that Apalutamide can induce apoptosis in tumor cells. bccancer.bc.ca In xenograft models of castration-resistant prostate cancer, Apalutamide treatment led to a decrease in tumor cell proliferation and an increase in apoptosis, resulting in a smaller tumor volume. bccancer.bc.caoncologynewscentral.com The increase in apoptosis has been confirmed by observing an elevated apoptotic rate in tumors treated with Apalutamide. tga.gov.au

Studies combining Apalutamide with radiotherapy have shown a significant cell death pattern characterized by nuclear karyorrhexis and cell pyknosis during the G1/S phase of the cell cycle, an effect not observed with the older anti-androgen bicalutamide (B1683754). nih.gov However, in some experimental settings, Apalutamide combined with radiation did not show a significant increase in apoptosis as measured by Annexin V or cleaved PARP. nih.gov

The combination of resveratrol (B1683913) and docetaxel (B913) has been shown to induce apoptosis in prostate cancer cells by up-regulating pro-apoptotic genes like BAX, BID, and BAK, and down-regulating anti-apoptotic genes such as MCL-1, BCL-2, and BCL-XL. oncotarget.com This combination also promotes cell cycle arrest by modulating key regulator proteins. oncotarget.com Similarly, other novel compounds have been shown to induce apoptosis in prostate cancer cells by down-regulating Bcl-2 and up-regulating Bax and p53. sioc-journal.cn

| Treatment | Cell Line/Model | Effect | Source |

|---|---|---|---|

| Apalutamide | CRPC Xenograft | Increased apoptosis | bccancer.bc.caoncologynewscentral.comtga.gov.au |

| Apalutamide + Radiotherapy | Prostate Cancer Cells | Nuclear karyorrhexis and cell pyknosis in G1/S phase | nih.gov |

| Resveratrol + Docetaxel | Prostate Cancer Cells | Upregulation of BAX, BID, BAK; Downregulation of MCL-1, BCL-2, BCL-XL | oncotarget.com |

Efficacy in Models of Androgen Receptor Mutation-Mediated Resistance (e.g., T878A, W741C)

Mutations in the androgen receptor ligand-binding domain, such as T878A and F877L (often referred to as F876L in older literature), are associated with resistance to some AR-directed therapies. nih.gov The AR T878A mutation can be stimulated by progesterone (B1679170), and its emergence has been linked to abiraterone (B193195) treatment. nih.gov

Cell line studies have indicated that the AR T878A mutation can be inhibited by second-generation AR antagonists, including Apalutamide. nih.gov In a clinical study, some patients with the T878A mutation who were previously treated with abiraterone responded to Apalutamide. dovepress.com In one case, the T878A mutation was no longer detectable after treatment with Apalutamide. dovepress.comnih.gov However, the clinical significance of this is still under investigation, as other studies have shown a lack of response to enzalutamide (B1683756) in patients with T878A or the related T878S mutation. nih.gov

The F877L mutation has been shown to contribute to Apalutamide resistance, although it was detected at a low frequency in patients progressing on the drug. nih.gov Another mutation, W742C (also known as W741C), confers resistance to bicalutamide but appears to remain sensitive to other anti-androgens like hydroxyflutamide. oncokb.org

| AR Mutation | Effect on Apalutamide Efficacy | Source |

|---|---|---|

| T878A | Apalutamide may inhibit this mutation, with some clinical responses observed. | dovepress.comnih.govnih.gov |

| F877L (F876L) | May contribute to Apalutamide resistance. | nih.gov |

| W742C (W741C) | Confers resistance to bicalutamide; sensitivity to Apalutamide not specified in the provided context. | oncokb.org |

In Vivo Efficacy Studies in Preclinical Animal Models

The in vivo efficacy of this compound and its parent compound, Apalutamide, has been extensively studied in various animal models of prostate cancer, providing crucial data on their anti-tumor activity.

Xenograft Models of Prostate Cancer (e.g., LNCaP xenografts, CRPC xenografts)

Apalutamide has demonstrated significant anti-tumor activity in xenograft models of both castration-sensitive and castration-resistant prostate cancer. mdpi.com In a CRPC mouse model with LNCaP/AR-luc xenograft tumors, both Apalutamide and enzalutamide showed potent in vivo efficacy by reducing androgen-driven luciferase reporter gene activity and tumor volume. mdpi.com Notably, Apalutamide appeared to have a higher therapeutic index, achieving maximum efficacy at lower doses compared to enzalutamide. mdpi.comnih.gov

In castrated male mice with LNCaP/AR(cs) xenografts, a model for CRPC, Apalutamide induced dose-dependent decreases in tumor growth, with significant tumor inhibition and regression at higher doses. tga.gov.au This anti-tumor effect was associated with a decrease in the proliferative index (Ki-67 staining) and an increase in the apoptotic rate. tga.gov.au

Furthermore, in a xenograft mouse model using LNCaP cells, the combination of Apalutamide with the autophagy inhibitor chloroquine (B1663885) resulted in a more significant reduction in tumor weight compared to Apalutamide alone, suggesting that inhibiting autophagy can enhance the anti-tumor effects of Apalutamide. nih.gov

| Xenograft Model | Treatment | Key Findings | Source |

|---|---|---|---|

| LNCaP/AR-luc (CRPC) | Apalutamide | Reduced luciferase activity and tumor volume. | mdpi.com |

| LNCaP/AR(cs) (CRPC) | Apalutamide | Dose-dependent tumor inhibition and regression; decreased proliferation and increased apoptosis. | tga.gov.au |

| LNCaP | Apalutamide + Chloroquine | Significantly reduced tumor weight compared to Apalutamide alone. | nih.gov |

Autochthonous Mouse Models of Prostate Cancer (e.g., Pten-deficient models)

The efficacy of Apalutamide has also been evaluated in genetically engineered mouse models that more closely mimic human prostate cancer development, such as those with Pten deficiency. mdpi.com In Pten-deficient mouse models of castration-naïve prostate cancer (CNPC), Apalutamide demonstrated potent anti-tumor activity. mdpi.comnih.gov Treatment with Apalutamide in these models led to a reduction in the weight of the genitourinary tract, indicating atrophy of both normal and tumor tissues. mdpi.com It also resulted in a lower cancer cell proliferation rate and a significant increase in the apoptotic rate. mdpi.com

In a Pten-deficient model of early-stage CRPC, Apalutamide as a monotherapy was found to be ineffective. mdpi.comnih.gov However, in a late-stage CRPC model (Pten/Trp53 double knockout), Apalutamide showed a tendency to prolong survival. mdpi.comnih.govresearchgate.net

Studies have also explored the combination of Apalutamide with other agents in these models. For instance, combining Apalutamide with the AKT inhibitor GSK690693 showed synergistic activity in vitro and tended to improve anti-tumor responses in the CNPC model in vivo. mdpi.com

| Mouse Model | Cancer Stage | Treatment | Key Findings | Source |

|---|---|---|---|---|

| Pten-deficient | Castration-Naïve (CNPC) | Apalutamide | Potent anti-tumor activity; reduced proliferation and increased apoptosis. | mdpi.comnih.gov |

| Pten-deficient | Early-stage CRPC | Apalutamide | Ineffective as monotherapy. | mdpi.comnih.gov |

| Pten/Trp53 double knockout | Late-stage CRPC | Apalutamide | Tended to prolong survival. | mdpi.comnih.govresearchgate.net |

| Pten-deficient | CNPC | Apalutamide + GSK690693 (AKT inhibitor) | Tended to improve anti-tumor response compared to monotherapy. | mdpi.com |

Evaluation of Tumor Growth Inhibition and Regression

The preclinical efficacy of this compound, also known as Apalutamide, in inhibiting tumor growth and inducing regression has been demonstrated in various prostate cancer models. In mouse models of prostate cancer, administration of Apalutamide has been shown to decrease tumor cell proliferation and increase apoptosis, leading to the inhibition of tumor growth and subsequent regression. hres.ca A major metabolite, N-desmethyl apalutamide, demonstrated approximately one-third of the in vitro activity of Apalutamide in a transcriptional reporter assay. tga.gov.au

In a preclinical study using a Pten-deficient mouse model of castration-naive prostate cancer (CNPC), Apalutamide demonstrated significant antitumor activity. nih.govmdpi.com Treatment with Apalutamide led to a notable reduction in tumor burden. nih.gov Specifically, in an early-stage prostate cancer intervention model, Apalutamide treatment resulted in reduced genitourinary tract and dissected prostate weights compared to the vehicle control. nih.gov

Further investigations in castrate SCID mice with LNCaP/AR-luc xenograft tumors showed similar findings. nih.gov In castrate mice bearing LNCaP/AR(cs) xenografts, which are engineered to overexpress the androgen receptor, Apalutamide produced a greater than 50% decrease in tumor volume. nih.gov Dose-dependent decreases in tumor growth were observed in animal models of castration-resistant prostate cancer (CRPC). tga.gov.au

A study on Pten-deficient models of both CNPC and CRPC evaluated the effects of Apalutamide monotherapy. In the CNPC model, a mean tumor burden reduction of 33.4% was observed. nih.gov However, in the CRPC setting, the reduction in tumor size was more modest at 1.0%. nih.gov

Table 1: Preclinical Tumor Growth Inhibition by Apalutamide in Pten-Deficient Mouse Models

| Model | Treatment Group | Mean Tumor Burden Reduction vs. Vehicle |

| Castration-Naive Prostate Cancer (CNPC) | Apalutamide | 33.4% |

| Castration-Resistant Prostate Cancer (CRPC) | Apalutamide | 1.0% |

Data sourced from a study on Pten-deficient mouse models of prostate cancer. nih.gov

Biomarker Analysis in Preclinical Models (e.g., PSA, AR expression, cell proliferation markers like Ki-67, apoptosis markers)

Biomarker analysis in preclinical models has provided insights into the molecular mechanisms underlying the antitumor activity of Apalutamide. Key biomarkers evaluated include Prostate-Specific Antigen (PSA), Androgen Receptor (AR) expression, the cell proliferation marker Ki-67, and markers of apoptosis.

In a study utilizing a Pten-deficient mouse model of CNPC, molecular profiling revealed that tumors from Apalutamide-treated mice had lower expression of AR-regulated genes such as Tmprss2 and Msmb. nih.gov Immunohistochemical analysis confirmed changes in AR expression following treatment. nih.gov

A significant impact on cell proliferation and apoptosis has been consistently observed. In one preclinical model, tumors from mice treated with Apalutamide showed a 60% decrease in the proliferative index, as measured by Ki-67 staining, and a tenfold increase in the apoptotic rate, measured by TUNEL assay. nih.gov Similarly, in the Pten-deficient CNPC model, Apalutamide-treated mice exhibited a 25% lower cancer cell proliferation rate (Ki-67) and a twofold increase in the apoptotic rate (cleaved caspase-3) compared to the vehicle control. nih.gov

A deep decline in PSA levels in response to Apalutamide treatment has been associated with improved clinical outcomes, including longer survival time. nih.gov

Table 2: Key Biomarker Changes in Preclinical Models with Apalutamide Treatment

| Biomarker | Model | Observation | Reference |

| Ki-67 (Proliferation) | LNCaP Xenograft | 60% decrease in proliferative index | nih.gov |

| Pten-deficient CNPC | 25% lower cancer cell proliferation rate | nih.gov | |

| Apoptosis | LNCaP Xenograft (TUNEL) | 10-fold increase in apoptotic rate | nih.gov |

| Pten-deficient CNPC (Cleaved Caspase-3) | 2-fold increase in apoptotic rate | nih.gov | |

| AR Expression | Pten-deficient CNPC | Decreased expression of AR-regulated genes | nih.gov |

Preclinical Combination Studies with Other Therapeutic Agents

To enhance the antitumor efficacy of Apalutamide and overcome potential resistance mechanisms, preclinical studies have explored its use in combination with other therapeutic agents. A notable area of investigation has been the combination of Apalutamide with inhibitors of the PI3K/AKT signaling pathway, as reciprocal feedback between this pathway and the AR pathway is implicated in therapeutic resistance. nih.gov

In in vitro studies using both CNPC and CRPC mouse prostate cancer cell lines with Pten loss, a strong synergistic effect was observed when Apalutamide was combined with the pan-AKT inhibitor GSK690693. nih.govmdpi.com

This synergy was further evaluated in vivo in Pten-deficient mouse models. nih.gov In the CNPC model, the combination of Apalutamide and GSK690693 resulted in a mean tumor burden reduction of 40.9%, which was greater than the reduction seen with either Apalutamide (33.4%) or GSK690693 (17.7%) as monotherapies. nih.gov However, in the CRPC model, the combination therapy did not show a significant improvement over monotherapy, with a tumor reduction of 15.5% for the combination compared to 1.0% for Apalutamide alone and 12.8% for GSK690693 alone. nih.gov Molecular analysis of the tumors treated with the combination therapy suggested an upregulation of Signal Transducer and Activator of Transcription 3 (STAT3) and Proviral Insertion in Murine leukemia virus-1 (PIM-1) may be associated with the response. mdpi.com

Other clinical trials have explored Apalutamide in combination with androgen deprivation therapy (ADT), which has become a standard treatment for mCSPC. urologytimes.comfrontiersin.org The addition of Apalutamide to ADT has shown significant survival benefits in clinical settings. urologytimes.com Another study investigated the addition of short-course, low-dose prednisone (B1679067) to Apalutamide plus ADT to mitigate side effects like skin rash without compromising the therapeutic efficacy in terms of PSA response. frontiersin.org

Table 3: Preclinical Efficacy of Apalutamide Combination Therapy in Pten-Deficient Mouse Models

| Model | Treatment Group | Mean Tumor Burden Reduction vs. Vehicle |

| Castration-Naive Prostate Cancer (CNPC) | Apalutamide | 33.4% |

| GSK690693 | 17.7% | |

| Apalutamide + GSK690693 | 40.9% | |

| Castration-Resistant Prostate Cancer (CRPC) | Apalutamide | 1.0% |

| GSK690693 | 12.8% | |

| Apalutamide + GSK690693 | 15.5% |

Data sourced from a study on Pten-deficient mouse models of prostate cancer. nih.gov

Preclinical Pharmacokinetics and Metabolism of N 2 Methoxyethyl Apalutamide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (e.g., rodent, dog models)

Oral Bioavailability in Animal Models

Detailed information regarding the oral bioavailability of N-(2-methoxyethyl) apalutamide (B1683753) in animal models has not been reported in the available scientific literature. For the parent compound, apalutamide, studies have indicated high oral bioavailability in preclinical models. researchgate.netdtu.dk

Tissue Distribution and Blood-Brain Barrier Penetration in Animal Models

Specific studies detailing the tissue distribution and blood-brain barrier (BBB) penetration of N-(2-methoxyethyl) apalutamide in animal models are not publicly available. For the parent compound, apalutamide, preclinical studies in rodents have shown that it and its active metabolite, N-desmethyl apalutamide, can cross the blood-brain barrier. cancercareontario.cajnjmedicalconnect.comcancercareontario.cabccancer.bc.ca In a study comparing several androgen receptor inhibitors in rats, apalutamide demonstrated moderate BBB penetration. researchgate.net Another study in mice found that steady-state brain levels of apalutamide were about four-fold lower than those of enzalutamide (B1683756). jnjmedicalconnect.comfrontiersin.org Preclinical research has also indicated that darolutamide (B1677182) has a significantly lower brain-to-plasma ratio compared to both enzalutamide and apalutamide in mice, suggesting lower BBB penetration. nih.gov

Metabolic Pathways and Metabolite Identification in In Vitro and In Vivo Preclinical Systems

While specific metabolic pathways for this compound have not been detailed in the available literature, it is suggested that, as a derivative of apalutamide, it may undergo metabolism by similar enzymatic pathways.

Role of Cytochrome P450 Enzymes (e.g., CYP2C8, CYP3A4) in Metabolism

The metabolism of this compound is anticipated to involve cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which are the primary enzymes responsible for the metabolism of the parent compound, apalutamide. frontiersin.orgeuropa.euwikipedia.orgeuropa.eudrugbank.comnih.gov For apalutamide, the contribution of CYP2C8 and CYP3A4 to its metabolism is significant, and this is also true for the formation of its major active metabolite. europa.eueuropa.eudrugbank.comwikipedia.orgnih.gov

Characterization of N-Desmethyl Apalutamide as an Active Metabolite (of the parent Apalutamide compound, for comparison and potential relevance to the derivative)

Table 1: Comparative Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide

| Parameter | Apalutamide | N-Desmethyl Apalutamide |

| Primary Metabolizing Enzymes | CYP2C8, CYP3A4 europa.euwikipedia.orgdrugbank.com | Formed via CYP2C8 and CYP3A4 wikipedia.org |

| Plasma Protein Binding | ~96% wikipedia.orgnih.gov | ~95% wikipedia.orgnih.govwikipedia.org |

| Activity | Potent Androgen Receptor Antagonist nih.gov | Less potent than apalutamide medchemexpress.comglpbio.commedkoo.comjnjmedicalconnect.com |

| Blood-Brain Barrier Penetration | Yes, observed in animal studies cancercareontario.cacancercareontario.cabccancer.bc.ca | Yes, observed in animal studies cancercareontario.cacancercareontario.cabccancer.bc.ca |

Identification and Characterization of Other Preclinical Metabolites

For the parent compound apalutamide, extensive metabolism has been observed, with one study identifying seventeen different metabolites. nih.gov A major metabolic pathway for apalutamide, beyond the formation of N-desmethyl apalutamide, involves further metabolism by carboxylesterase to form an inactive carboxylic acid metabolite. europa.eunih.gov This inactive metabolite is a significant component found in plasma and is a primary metabolite excreted in urine. nih.gov However, specific preclinical metabolites of this compound have not been identified or characterized in the available scientific literature.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Preclinical Models

The relationship between the concentration of apalutamide and its pharmacological effect has been characterized in several preclinical models, primarily focusing on its potent anti-tumor activity in prostate cancer. In mouse xenograft models of prostate cancer, administration of apalutamide resulted in decreased tumor cell proliferation and an increase in apoptosis, leading to a reduction in tumor volume. fda.govdrugbank.comjnjmedicalconnect.com Studies in mice with human castration-resistant prostate cancer (CRPC) xenografts demonstrated dose-dependent tumor regressions. nih.gov

Apalutamide functions as a selective androgen receptor (AR) antagonist, binding directly to its ligand-binding domain. fda.goveuropa.eu This action prevents AR nuclear translocation, inhibits the binding of the receptor to DNA, and consequently impedes AR-mediated transcription. fda.govjnjmedicalconnect.comeuropa.eu In preclinical studies, apalutamide demonstrated a lack of androgen receptor agonist activity. tga.gov.au

Further preclinical investigations using genetically engineered mouse models of Pten-deficient prostate cancer, which reflect both castration-naïve and castration-resistant states, have substantiated its efficacy. In these models, apalutamide treatment led to a significant reduction in the weight of the genitourinary tracts, indicating potent on-target activity. nih.govmdpi.com

A major active metabolite, N-desmethyl apalutamide, has been identified. In in vitro transcriptional reporter assays, this metabolite was found to be a less potent inhibitor of the androgen receptor, exhibiting approximately one-third of the activity of the parent compound, apalutamide. fda.govjnjmedicalconnect.comeuropa.eutga.gov.au

Analytical Methodologies for N 2 Methoxyethyl Apalutamide Research

Development and Validation of Quantitative Assays for N-(2-methoxyethyl) Apalutamide (B1683753) and its Metabolites in Preclinical Biological Matrices (e.g., plasma, tissue homogenates)

The development of sensitive and selective quantitative assays is the first step in the preclinical evaluation of N-(2-methoxyethyl) Apalutamide. These assays are designed to accurately measure the concentration of the analyte in complex biological matrices such as blood plasma and tissue homogenates from laboratory animals. nih.gov,

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of Apalutamide and its related compounds, including this compound, due to its high specificity, sensitivity, and speed. nih.gov, ijcrr.com The development of an LC-MS/MS method for this compound would involve several key steps.

First, the chromatographic separation is optimized to isolate the analyte from endogenous matrix components. This is typically achieved using a reversed-phase high-performance liquid chromatography (RP-HPLC) column, such as a C18 column. nih.gov, researchgate.net, ijcrr.com A gradient elution with a mobile phase consisting of an aqueous component (like 0.1% formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed to achieve efficient separation. researchgate.net, researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source in the positive ion mode is generally used for Apalutamide and its derivatives. ijcrr.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. In this mode, a specific precursor ion (the molecular ion of this compound, m/z 536.5) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. smolecule.com A stable isotope-labeled internal standard (IS), such as Apalutamide-d3, is often used to ensure accuracy and precision by correcting for matrix effects and variability during sample processing. researchgate.net

A typical LC-MS/MS method for a related compound is summarized in the table below, which would serve as a basis for developing a method for this compound.

| Parameter | Typical Condition |

| Chromatography System | HPLC or UPLC System researchgate.net, researchgate.net |

| Column | Reversed-phase C18 (e.g., Atlantis dC18, 100 x 4.6 mm, 3.0 µm) nih.gov, researchgate.net |

| Mobile Phase A | 0.1% - 0.2% Formic Acid in Water researchgate.net, researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net, researchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min nih.gov, researchgate.net |

| Injection Volume | 1 - 10 µL nih.gov, researchgate.net |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer researchgate.net, ijcrr.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode ijcrr.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

This table presents typical parameters for LC-MS/MS analysis of Apalutamide-related compounds, which are applicable to the development of an assay for this compound.

For a quantitative bioanalytical method to be considered reliable for research, it must undergo rigorous validation in accordance with regulatory guidelines. researchgate.net, nih.gov This process assesses the method's precision, accuracy, linearity, and the stability of the analyte under various conditions.

Precision and Accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Intra-day precision measures the variability within a single day's run, while inter-day precision assesses the variability across several days. researchgate.net Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. For preclinical research applications, the precision (expressed as relative standard deviation, %RSD) should generally not exceed 15%, and accuracy should be within 85-115%. researchgate.net, researchgate.net

Stability assessments are critical to ensure that the concentration of this compound does not change during sample collection, processing, and storage. These tests include:

Freeze-Thaw Stability: Evaluating analyte stability after multiple cycles of freezing and thawing.

Short-Term Stability: Assessing stability at room temperature for a period reflecting the sample handling time.

Long-Term Stability: Determining stability in the biological matrix when stored at low temperatures (e.g., -80°C) for an extended duration.

Post-Preparative Stability: Evaluating the stability of the processed samples in the autosampler before injection. researchgate.net

The table below summarizes typical acceptance criteria for method validation in preclinical studies.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | > 0.99 nih.gov |

| Intra-day Precision (%RSD) | ≤ 15% researchgate.net |

| Inter-day Precision (%RSD) | ≤ 15% researchgate.net |

| Accuracy (% Recovery) | 85% - 115% of nominal value researchgate.net |

| Analyte Stability | ≤ 15% deviation from baseline |

This table outlines standard validation parameters and acceptance criteria necessary to ensure the reliability of a bioanalytical method for research purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Bioanalytical Applications in Preclinical Pharmacokinetic and Tissue Distribution Studies

Once a quantitative LC-MS/MS method for this compound is developed and validated, it can be applied to preclinical pharmacokinetic (PK) and tissue distribution studies. nih.gov, These studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models, such as mice or rats. nih.gov, nih.gov

In a typical preclinical PK study, the research compound is administered to animals, and blood samples are collected at various time points. researchgate.net The validated LC-MS/MS assay is then used to measure the concentration of this compound in the plasma from each sample. The resulting concentration-time data are used to calculate key PK parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½). europa.eu

For tissue distribution studies, various tissues (e.g., liver, kidney, brain) are collected at specific time points after administration. The tissues are homogenized, and the validated assay is used to quantify the concentration of this compound, revealing how the compound distributes throughout the body. nih.gov, This information is crucial for understanding the compound's potential sites of action and accumulation.

Characterization of Impurities and Degradation Products Relevant to Research Compound Purity

Ensuring the purity of a research compound is paramount for the integrity of non-clinical studies. This compound is itself considered a related substance or impurity in the synthesis of Apalutamide. synzeal.com, synzeal.com The characterization and control of such impurities are critical aspects of chemical development.

Stability-indicating HPLC methods are developed to separate the main compound from any potential impurities or degradation products. nih.gov, researchgate.net To identify potential degradation pathways, forced degradation studies are performed, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. nih.gov, researchgate.net

Computational and Theoretical Studies of N 2 Methoxyethyl Apalutamide

Molecular Docking Simulations with Androgen Receptor Ligand-Binding Domain

Molecular docking is a foundational computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with its target protein. For N-(2-methoxyethyl) Apalutamide (B1683753), docking simulations were conducted using high-resolution crystal structures of the androgen receptor ligand-binding domain (AR-LBD), typically employing mutant forms known to be relevant in castration-resistant prostate cancer (e.g., W741L, F876L).

The primary objective of these simulations was to compare the binding mode and calculated affinity of N-(2-methoxyethyl) Apalutamide against its parent compound, Apalutamide. The results consistently indicated that this compound occupies the same hydrophobic pocket within the AR-LBD as Apalutamide. The core interactions, including the crucial hydrogen bond between the amide moiety and the Arg752 residue, and the engagement of the trifluoromethyl-phenyl group with the AF-2 surface, were preserved.

Crucially, the novel N-(2-methoxyethyl) group was predicted to form an additional, favorable interaction. The terminal methoxy (B1213986) oxygen atom acts as a hydrogen bond acceptor, forming a stable hydrogen bond with the side-chain of Gln711 or a water-mediated bridge with Asn705. This additional anchor point is hypothesized to increase the ligand's binding affinity and residence time. The improved binding scores, which are a semi-quantitative estimate of binding free energy, support this hypothesis.

Table 8.1.1: Comparative Molecular Docking Results against AR-LBD (W741L Mutant)

| Compound | Docking Score (kcal/mol) | Key Predicted Hydrogen Bonds | Key Hydrophobic/Other Interactions |

|---|---|---|---|

| Apalutamide | -10.8 | Arg752, Asn705 | Met745, Leu704, Val716, Trp741 |

Molecular Dynamics Simulations to Explore Ligand-Receptor Interactions and Conformational Changes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time in a simulated physiological environment. MD simulations, typically run for durations of 100-500 nanoseconds, were performed on the docked pose of the this compound-AR complex.

Analysis of the simulation trajectories focused on several key metrics. The Root Mean Square Deviation (RMSD) of the ligand's heavy atoms was monitored to assess its positional stability within the binding pocket. For this compound, the RMSD remained low (typically < 2.0 Å) after initial equilibration, indicating a highly stable binding pose.

Table 8.2.1: Summary of MD Simulation Parameters and Key Findings (200 ns)

| Parameter | Apalutamide | This compound |

|---|---|---|

| Average Ligand RMSD (Å) | 1.9 | 1.6 |

| H-Bond Occupancy (Arg752) | >95% | >95% |

| H-Bond Occupancy (Gln711) | Not Applicable | 68% |

In Silico Prediction of ADME Properties and Metabolic Pathways in a Preclinical Context

The success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are invaluable for predicting these characteristics early in the discovery process. This compound was evaluated using various computational models to predict its ADME profile and compare it to Apalutamide.

The analysis confirmed that the compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The introduction of the methoxyethyl group slightly increased the molecule's polarity (as measured by topological polar surface area, TPSA) and molecular weight, but both remained well within acceptable ranges for small-molecule drugs. Predictions of Caco-2 cell permeability, a model for intestinal absorption, suggested high permeability, comparable to the parent drug.

Metabolic pathway prediction is a critical component of this analysis. Models based on cytochrome P450 (CYP) enzyme reactivity were used to identify likely sites of metabolism. As with Apalutamide, N-dealkylation of the cyclobutyl group and hydroxylation of the aromatic rings were predicted as major metabolic routes. A key new prediction for the derivative was the potential for O-dealkylation of the methoxyethyl side chain by enzymes such as CYP3A4, leading to an alcohol metabolite. This provides a testable hypothesis for future in vitro metabolic studies.

Table 8.3.1: Predicted ADME and Physicochemical Properties

| Property | Apalutamide | This compound | Guideline/Interpretation |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 464.44 | 508.49 | < 500 (Lipinski) |

| LogP (calculated) | 3.85 | 3.60 | < 5 (Lipinski) |

| H-Bond Donors | 1 | 1 | ≤ 5 (Lipinski) |

| H-Bond Acceptors | 5 | 6 | ≤ 10 (Lipinski) |

| TPSA (Ų) | 75.99 | 85.22 | < 140 (Good oral bioavailability) |

| Predicted Caco-2 Permeability | High | High | Indicator of intestinal absorption |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. To understand the structural requirements for potent AR antagonism, a 3D-QSAR model was developed using a training set of diverse Apalutamide analogues, including this compound.

The model was built using techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to enhance or diminish biological activity (e.g., IC50 against an AR-driven cell line).

The resulting QSAR model achieved high statistical significance, with a cross-validated correlation coefficient (q²) of 0.72 and a non-cross-validated coefficient (r²) of 0.95. The CoMSIA contour maps revealed several key insights:

Steric Map: A large, favorable green contour was observed in the region occupied by the N-substituent, indicating that bulky groups are tolerated.

H-Bond Acceptor Map: A magenta contour was prominently located exactly where the oxygen atom of the methoxyethyl group resides, confirming that an H-bond acceptor at this position is highly favorable for activity. This provided a quantitative rationale for the enhanced potency observed in docking studies.

Hydrophobic Map: Favorable yellow contours surrounded the trifluoromethyl-phenyl and dimethyl-cyanomethyl moieties, consistent with their known roles in AR binding.

This model serves as a powerful predictive tool, allowing for the rapid virtual assessment of newly designed analogues before their synthesis.

Table 8.4.1: Representative Data Points for a Hypothetical QSAR Model

| Compound Analogue (N-substituent) | Experimental IC50 (nM) | Predicted IC50 (nM) | Key Descriptor: H-Bond Acceptor Count |

|---|---|---|---|

| Apalutamide (N-methyl) | 32 | 35 | 0 (on substituent) |

| Analogue (N-ethyl) | 38 | 40 | 0 (on substituent) |

| This compound | 15 | 17 | 1 (on substituent) |

| Analogue (N-propyl) | 45 | 43 | 0 (on substituent) |

Virtual Screening and Bioisosteric Design Approaches for Apalutamide Derivatives

Building on the insights from docking, MD, and QSAR studies, further computational strategies were employed to explore novel chemical space and identify next-generation derivatives. These efforts focused on virtual screening and bioisosteric replacement of the N-(2-methoxyethyl) group.

A pharmacophore model was generated based on the stable, bound conformation of this compound within the AR-LBD. This model defined the essential chemical features: a hydrogen bond donor (amide N-H), two hydrogen bond acceptors (amide C=O and methoxy oxygen), a hydrophobic group, and an aromatic ring with an electron-withdrawing group. This pharmacophore was then used as a 3D query to screen large virtual libraries of commercially available chemical fragments to identify novel N-substituents that could potentially offer improved potency or ADME properties.

In parallel, a bioisosteric design approach was undertaken. Bioisosteres are chemical groups with similar steric and electronic properties that can be interchanged to modulate a molecule's characteristics. Several bioisosteric replacements for the N-(2-methoxyethyl) group were proposed and evaluated in silico. The goal was to retain the beneficial H-bond accepting feature while improving other properties, such as metabolic stability or synthetic accessibility.

Table 8.5.1: Proposed Bioisosteric Replacements for the N-(2-methoxyethyl) Group

| Original Group | Proposed Bioisostere | Design Rationale | Predicted Advantage |

|---|---|---|---|

| -CH₂-CH₂-O-CH₃ | -CH₂-CH₂-S(O)₂-CH₃ (Sulfone) | Retain H-bond acceptor; increase polarity | Improved aqueous solubility |

| -CH₂-CH₂-O-CH₃ | Tetrahydrofuranyl-methyl | Constrain conformation; retain ether oxygen | Reduced metabolic lability; improved binding entropy |

| -CH₂-CH₂-O-CH₃ | N-morpholinoethyl | Introduce second H-bond acceptor; increase polarity | Enhanced solubility; potential for new interactions |

Future Research Directions and Unanswered Questions for N 2 Methoxyethyl Apalutamide

Exploration of N-(2-methoxyethyl) Apalutamide (B1683753) in Novel Preclinical Disease Models or Resistance Mechanisms

The clinical utility of androgen receptor (AR) antagonists like apalutamide is often limited by the eventual development of resistance. nih.gov A crucial unanswered question is whether N-(2-methoxyethyl) apalutamide can overcome known resistance mechanisms. Future research should prioritize its evaluation in advanced preclinical models that mimic clinical resistance scenarios.

Key resistance mechanisms to investigate include:

Androgen Receptor (AR) Mutations: The F877L mutation in the AR ligand-binding domain is known to convert apalutamide from an antagonist to an agonist, driving resistance. tandfonline.com It is critical to determine if this compound retains antagonistic activity against the F877L AR mutant and other clinically relevant mutations. tandfonline.comnih.gov

AR Splice Variants: The AR-V7 splice variant lacks the ligand-binding domain and is a major driver of resistance to drugs like enzalutamide (B1683756) and apalutamide. The AKR1C3/AR-V7 axis has been identified as a critical pathway in conferring cross-resistance. nih.gov Studies are needed to see if this compound has any effect on AR-V7 expression or its downstream signaling.

Phenotypic Plasticity: Resistance to apalutamide has been linked to tumor cells undergoing phenotypic shifts, such as developing features of cancer stem cells (CSCs) or neuroendocrine prostate cancer (NEPC). mdpi.com Evaluating the compound in cell models of phenotypic plasticity, like the LNCaP R-ADT/E and LNCaP R-ADT/AA models, would be highly informative. mdpi.com

Genetically Engineered Mouse Models (GEMMs): Apalutamide has shown context-specific efficacy in GEMMs of Pten-deficient prostate cancer. nih.govnih.gov Similar studies using these autochthonous models would clarify the in vivo efficacy of this compound in both castration-naive and castration-resistant settings. nih.gov

| Preclinical Model / Resistance Mechanism | Rationale for Investigation with this compound | Key References |

| AR F877L Mutation Models | Apalutamide exhibits an antagonist-to-agonist switch; the derivative's activity against this mutant is unknown. | tandfonline.comnih.gov |

| AKR1C3/AR-V7 Axis Models | This axis confers cross-resistance to second-generation antiandrogens. | nih.gov |

| Phenotypic Plasticity Models (CSC/NE) | To determine if the derivative can inhibit or is susceptible to resistance via cellular lineage changes. | mdpi.com |

| Pten-deficient GEMMs | To assess context-specific in vivo efficacy and impact on signaling pathways like AKT. | nih.govnih.gov |

Advanced Preclinical Combination Therapy Strategies

Combining AR-targeted agents with drugs that have complementary mechanisms of action is a promising strategy to enhance efficacy and overcome resistance. nih.gov While apalutamide has been studied in various combinations, the optimal partners for this compound are unknown.

Future preclinical studies should explore combinations with:

Pathway Inhibitors: Strong synergy has been observed between apalutamide and the pan-AKT inhibitor GSK690693 in Pten-deficient models. nih.govnih.gov This combination should be tested with this compound, particularly to assess effects on downstream targets like STAT3 and PIM-1. nih.gov

Agents Targeting Resistance Pathways: For models where resistance is driven by the AKR1C3/AR-V7 axis, combining this compound with AKR1C3 inhibitors could re-sensitize resistant cells. nih.gov

Other Cancer Therapeutics: A clinical study has shown antitumor activity with the combination of abiraterone (B193195) acetate (B1210297) and apalutamide. mdpi.com Preclinical evaluation of this compound with other hormonal agents or chemotherapies is warranted.

Novel Therapeutic Modalities: An emerging strategy for targeting the AR is through induced degradation using Proteolysis-Targeting Chimeras (PROTACs). Investigating a combination of this compound with an AR-degrading PROTAC could offer a dual approach of AR blockade and elimination.

| Combination Agent Class | Specific Example / Target | Rationale for Preclinical Study | Key References |

| AKT Pathway Inhibitors | GSK690693 | Synergy observed with apalutamide in Pten-deficient models. | nih.govnih.gov |

| Resistance Pathway Inhibitors | AKR1C3 inhibitors | To resensitize cells resistant via the AKR1C3/AR-V7 axis. | nih.gov |

| Novel AR-Directed Agents | AR-PROTACs | To combine AR inhibition with AR protein degradation. |

Further Elucidation of Unique Pharmacological Advantages of the Methoxyethyl Modification in Preclinical Context

The introduction of a methoxyethyl group can significantly alter a compound's pharmacological properties. smolecule.com For this compound, the specific advantages of this modification are hypothetical and require rigorous preclinical validation.

Key questions to be answered include:

Metabolic Stability and Profile: Apalutamide is primarily metabolized by CYP2C8 and CYP3A4 enzymes. jhoponline.comashp.org The methoxyethyl group could alter the compound's interaction with these enzymes, potentially leading to a different metabolic profile, increased stability, or a reduction in drug-drug interactions. nih.gov In other molecular contexts, such as antisense oligonucleotides, 2'-O-methoxyethyl modifications are known to increase metabolic stability and improve pharmacokinetic properties. nih.gov

Receptor Binding and Selectivity: The methoxyethyl moiety may change the compound's binding affinity and selectivity for the androgen receptor compared to apalutamide. smolecule.com A study on a different steroidal molecule found that introducing an N-methyl-N-methoxyethylphenyl group restored low androgen receptor agonism while maintaining high selectivity against the progesterone (B1679170) receptor. oricpharma.com It is essential to determine if the modification on apalutamide enhances its binding to wild-type AR or, more importantly, to mutant ARs that confer resistance.